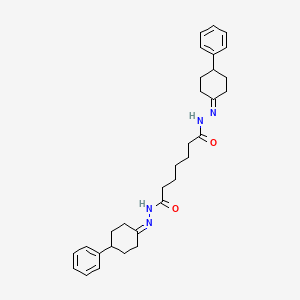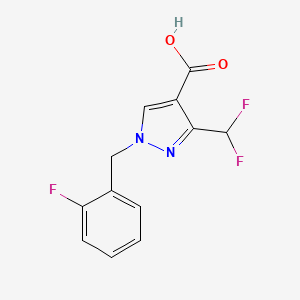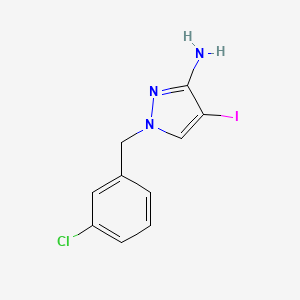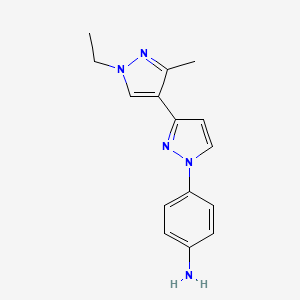
N'~1~,N'~7~-bis(4-phenylcyclohexylidene)heptanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE is a complex organic compound with the molecular formula C31H40N4O2. It is known for its unique structure, which includes two phenylcyclohexylidene groups attached to a heptanedihydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE typically involves the reaction of heptanedihydrazide with 4-phenylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. Further research is needed to elucidate the precise mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~7~-BIS(4-METHYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE
- N’~1~,N’~7~-BIS(4-ETHYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE
- N’~1~,N’~7~-BIS(4-PROPYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE
Uniqueness
N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE is unique due to the presence of phenyl groups, which can engage in π-π interactions and contribute to the compound’s stability and reactivity. This distinguishes it from similar compounds with different substituents on the cyclohexylidene rings .
Properties
Molecular Formula |
C31H40N4O2 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
N,N'-bis[(4-phenylcyclohexylidene)amino]heptanediamide |
InChI |
InChI=1S/C31H40N4O2/c36-30(34-32-28-20-16-26(17-21-28)24-10-4-1-5-11-24)14-8-3-9-15-31(37)35-33-29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-2,4-7,10-13,26-27H,3,8-9,14-23H2,(H,34,36)(H,35,37) |
InChI Key |
NGRWDUPOPWOANU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC(=O)CCCCCC(=O)NN=C2CCC(CC2)C3=CC=CC=C3)CCC1C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10906656.png)
![4,4'-{[4-(benzyloxy)-2,3-dibromo-5-methoxyphenyl]methanediyl}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B10906659.png)
![3-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10906662.png)



![methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906685.png)
![Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10906687.png)

![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10906700.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B10906706.png)



